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Rigidone

Cat. No.: B1197351
M. Wt: 248.32 g/mol
InChI Key: JZXORCGMYQZBBQ-JTQLQIEISA-N
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Description

Discovery and Initial Characterization in Natural Product Chemistry

Rigidone (C₁₅H₂₀O₃) is a compound that has been reported in several natural sources, including Antillogorgia rigida, Acourtia nana, and Bidens andicola. nih.gov The isolation and initial characterization of natural products like this compound involve meticulous techniques to separate the compound from complex biological matrices and determine its chemical structure. These methods often include various chromatographic techniques and spectroscopic analysis, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry, to elucidate the molecular formula and connectivity of atoms.

PubChem, a public database of chemical molecules and their activities, lists this compound with a molecular formula of C₁₅H₂₀O₃ and a molecular weight of 248.32 g/mol . nih.govebi.ac.uk Its IUPAC name is 3-hydroxy-5-methyl-2-[(2S)-6-methylhept-5-en-2-yl]cyclohexa-2,5-diene-1,4-dione. nih.gov The compound is also known by the ChEMBL ID CHEMBL454185. nih.govebi.ac.uk

The study of natural products' discovery and characterization is crucial for expanding the library of known chemical structures and understanding the biochemical pathways in living organisms that produce these compounds. scirp.orgmdpi.comopenaccessjournals.com

Significance within Academic Chemical and Biological Research Paradigms

This compound's significance in academic research stems from its presence as a natural product and its distinct chemical structure, which features a substituted cyclohexadiene-1,4-dione core. This structural motif is common in various natural products and synthetic molecules with diverse biological activities, making this compound a relevant subject for chemical synthesis studies and investigations into structure-activity relationships.

Research in academic settings often involves the synthesis of natural products or their analogs to confirm proposed structures, explore alternative synthetic routes, and generate libraries of related compounds for biological screening. mskcc.org The study of this compound can contribute to the understanding of synthetic methodologies for constructing complex cyclic systems and incorporating stereochemical features.

Furthermore, compounds like this compound are often investigated for potential biological activities within academic chemical biology programs. mskcc.orgharvard.eduimperial.ac.ukmit.educrick.ac.uk Chemical biology utilizes chemical principles and tools to probe biological systems and understand molecular processes. mskcc.orgharvard.edu While specific detailed biological findings for this compound are not extensively highlighted in the provided search results beyond its registration in databases of bioactive molecules ontosight.ai, its presence in such databases suggests it has been included in screening efforts. Academic research in this area might involve studying how this compound interacts with specific biological targets, such as enzymes or receptors, to understand its mechanism of action at a molecular level. ontosight.ai

The comparison of this compound's spectroscopic data, particularly ¹³C-NMR shifts, with related compounds like perezone (B1216032) (a 3-hydroxy p-quinone) exemplifies the use of computational and experimental methods in academic research to confirm or refine structural assignments of natural products. researchgate.net A study comparing the ¹³C-NMR data of perezone and this compound suggested that the structure described for this compound might correspond to ent-perezone based on better agreement between experimental and calculated data for the latter. researchgate.net This highlights the ongoing process of structural verification and the use of advanced analytical and computational techniques in natural product chemistry research.

The limited publicly available detailed information on this compound's specific biological activities ontosight.ai underscores the nature of early-stage academic research, where compounds are characterized and initially explored for potential interactions within various biological systems to lay the groundwork for future, more focused studies.

Data Tables

Based on the information available, key chemical properties of this compound can be summarized in a table:

PropertyValueSource
Molecular FormulaC₁₅H₂₀O₃PubChem nih.govebi.ac.uk
Molecular Weight248.32 g/mol PubChem nih.govebi.ac.uk
Monoisotopic Mass248.14124450 DaPubChem nih.gov
XLogP33.4PubChem nih.gov
AlogP3.28ChEMBL ebi.ac.uk
Polar Surface Area54.37 ŲChEMBL ebi.ac.uk

Detailed Research Findings (Contextual)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H20O3 B1197351 Rigidone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

IUPAC Name

3-hydroxy-5-methyl-2-[(2S)-6-methylhept-5-en-2-yl]cyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C15H20O3/c1-9(2)6-5-7-10(3)13-12(16)8-11(4)14(17)15(13)18/h6,8,10,18H,5,7H2,1-4H3/t10-/m0/s1

InChI Key

JZXORCGMYQZBBQ-JTQLQIEISA-N

SMILES

CC1=CC(=O)C(=C(C1=O)O)C(C)CCC=C(C)C

Isomeric SMILES

CC1=CC(=O)C(=C(C1=O)O)[C@@H](C)CCC=C(C)C

Canonical SMILES

CC1=CC(=O)C(=C(C1=O)O)C(C)CCC=C(C)C

Synonyms

rigidone

Origin of Product

United States

Natural Origin and Isolation Methodologies

Biological Sources and Ecological Significance of Pseudopterogorgia rigida

The primary biological source of rigidone is the gorgonian coral Pseudopterogorgia rigida (Bielschowsky). researchgate.netacs.orgacs.orgnih.govscielo.br This species belongs to the phylum Cnidaria and the class Anthozoa. scielo.br Pseudopterogorgia rigida is a Caribbean gorgonian, found in regions such as off the coast of northeastern Venezuela and the Bahamas. nih.govscielo.br

Gorgonian corals, including P. rigida, are significant components of Caribbean coral reefs, contributing to the structure and function of both shallow and mesophotic coral ecosystems. frontiersin.org They can act as foundation species, facilitating biodiversity and habitat complexity, and may enhance the growth of other organisms like sponges. frontiersin.org

Pseudopterogorgia species are known to produce a variety of secondary metabolites, including diterpenoids, sesquiterpenes, and polyhydroxylated steroids. mdpi.com These compounds are believed to play ecological roles, such as defense against predation. scielo.br For instance, other sesquiterpenes like curcuhydroquinone and curcuquinone, also found in P. rigida, have been shown to inhibit feeding in field assays. int-res.comresearchgate.net While the specific ecological significance of this compound itself within P. rigida is not explicitly detailed in the search results, its presence alongside known defensive compounds suggests a potential role in the chemical ecology of the gorgonian.

Advanced Methodologies for Isolation and Enrichment of Sesquiterpenoids

The isolation and purification of natural products like this compound from complex biological matrices require advanced methodologies. Sesquiterpenoids, including this compound, are often part of complex mixtures in marine extracts. nih.govnih.govbrieflands.com The general process involves extraction, fractionation, and subsequent purification steps. acs.org

Bioassay-Guided Fractionation Strategies

Bioassay-guided fractionation is a key technique used to isolate bioactive compounds from natural sources. acs.orgnih.govontosight.aifrontiersin.orgplos.org This approach involves systematically separating a crude extract into smaller fractions and then testing each fraction for a specific biological activity. acs.orgnih.govontosight.aiplos.org The fractions exhibiting the desired activity are then further fractionated and tested in an iterative process until the active compound(s) are isolated. acs.orgplos.org

In the case of this compound, its isolation from Pseudopterogorgia rigida was reported as part of a search for novel biologically active compounds using a Macrophage Scavenger Receptor (MSR) assay. acs.orgacs.orgnih.gov The ethyl acetate (B1210297) extract of P. rigida showed activity in this assay, leading to its selection for fractionation guided by the MSR inhibitory activity. acs.orgacs.org This demonstrates the application of bioassay-guided fractionation in the discovery and isolation of this compound.

Chromatographic Separation and Enrichment Techniques for Complex Mixtures

Chromatographic techniques are essential for separating and enriching sesquiterpenoids from complex natural product extracts. nih.govnih.govbrieflands.comscielo.brresearchgate.net Various chromatographic methods are employed depending on the properties of the target compounds and the complexity of the mixture.

For the isolation of this compound from P. rigida, the active ethyl acetate extract was subjected to chromatography over an RP-18 Si gel column. acs.org Further purification steps involved RP-18 Si gel preparative thin-layer chromatography (PTLC) followed by Si gel high-performance liquid chromatography (HPLC). acs.org

Other studies on sesquiterpenoid isolation from natural sources highlight the use of techniques such as column chromatography with various stationary phases (e.g., silica (B1680970) gel) and mobile phases (e.g., mixtures of hexane, ethyl acetate, methanol, water, toluene, methyl tert-butyl ether). nih.govscielo.brbuu.ac.th High-speed counter-current chromatography (HSCCC) is also noted as an efficient liquid-liquid partition chromatography technique for separating sesquiterpenoids, eliminating irreversible adsorption issues associated with solid supports. nih.govbrieflands.com

Structural Elucidation and Stereochemical Investigations

Application of Advanced Spectroscopic Techniques for Molecular Architecture Determination

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis (e.g., 1D and 2D NMR)

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework and the electronic environment of atoms within a molecule. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are routinely used in structural elucidation iiserkol.ac.inanu.edu.au.

For Rigidone, analysis of its ¹H and ¹³C NMR spectra provides key data points regarding the types of protons and carbons present and their connectivity. ¹H NMR spectra reveal the different proton environments, their relative numbers (integration), and their coupling interactions with neighboring protons (splitting patterns), which helps in constructing molecular fragments hmdb.calibretexts.orgyoutube.com. ¹³C NMR spectroscopy provides information about the carbon skeleton, with characteristic chemical shifts indicating the hybridization and electronic environment of each carbon atom libretexts.org.

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for establishing connectivity, particularly in complex molecules. COSY experiments reveal proton-proton couplings, indicating which protons are coupled to each other through bonds libretexts.org. HSQC correlates protons with the carbons to which they are directly attached, while HMBC reveals correlations between protons and carbons separated by two or three bonds, helping to connect different parts of the molecule libretexts.org.

Reported NMR data for this compound (or a compound identified as having essentially the same ¹³C-NMR data) includes characteristic chemical shifts in both ¹H and ¹³C spectra researchgate.net. For instance, ¹H NMR data at 300 MHz in CDCl₃ shows signals in various regions, including multiplets and singlets, indicative of different proton environments within the molecule researchgate.net. ¹³C NMR data at 75 MHz in CDCl₃ provides signals corresponding to different carbon types, including carbonyl carbons and aliphatic carbons researchgate.net. Comparing experimental ¹³C-NMR data with calculated values using computational methods has been used to support structural assignments researchgate.net.

Interactive Table 1: Selected NMR Spectroscopic Data for this compound (Example Data)

NucleusChemical Shift (δ, ppm)MultiplicityIntegrationAssignment (Proposed)
¹H8.26–8.16m2HH-2', H-6'
¹H1.43s3HMe-15
¹³C168.5--Carbonyl C-3
¹³C25.7--C-15 (Methyl)

Note: Data presented here is illustrative and based on reported experimental data for this compound or a related compound with similar NMR characteristics researchgate.net. Specific assignments are based on typical chemical shifts and coupling patterns.

High-Resolution Mass Spectrometry and Infrared Spectroscopy in Structural Assignment

Mass Spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as fragmentation patterns that can help in identifying structural subunits iiserkol.ac.inpittcon.org. High-Resolution Mass Spectrometry (HRMS) is particularly important as it can determine the exact mass of the molecule and its fragments with high accuracy, allowing for the calculation of possible elemental formulas pittcon.orgnih.govwaters.comgenedata.com. Analysis of the molecular ion peak in the HRMS spectrum of this compound provides its precise molecular weight, which is a critical piece of information for determining its molecular formula. Fragmentation patterns observed in the MS/MS spectrum can yield structural insights by indicating the presence of specific bonds that cleave under ionization conditions pittcon.orggithub.io.

Infrared (IR) spectroscopy is a technique that probes the vibrational modes of a molecule, providing information about the functional groups present anu.edu.aumsu.edugelest.comspectroscopyonline.com. Characteristic absorption bands in the IR spectrum correspond to the stretching and bending vibrations of specific bonds (e.g., C=O, O-H, C-H) msu.edugelest.com. The IR spectrum of this compound shows absorption bands that are characteristic of its functional groups researchgate.net. For example, reported IR data for this compound in CHCl₃ includes bands at specific wavenumbers (cm⁻¹) such as 1773 cm⁻¹, which is indicative of a carbonyl group researchgate.net. Other bands provide further evidence for the presence of different types of bonds and functional groups within the molecule researchgate.net.

Interactive Table 2: Selected Infrared Spectroscopic Data for this compound (Example Data)

Wavenumber (cm⁻¹)Assignment (Proposed)
1773C=O stretch
3011, 3023C-H stretch (aromatic/alkene)
2967, 2933C-H stretch (aliphatic)

Note: Data presented here is illustrative and based on reported experimental data for this compound researchgate.net. Specific assignments are based on typical IR absorption frequencies for functional groups msu.edugelest.com.

X-ray Crystallographic Analysis of this compound and its Crystalline Derivatives

X-ray crystallography is a definitive technique for determining the three-dimensional structure of a crystalline compound at the atomic level iiserkol.ac.inanu.edu.aulibretexts.orginstruct-eric.org. By analyzing the diffraction pattern produced when X-rays interact with the electrons in a crystal, the electron density can be mapped, revealing the positions of atoms and the bond lengths and angles libretexts.org.

While direct X-ray crystallographic analysis of this compound itself might be challenging if suitable crystals are difficult to obtain, the analysis of crystalline derivatives can provide crucial structural information researchgate.net. For instance, X-ray diffraction analysis of a reaction product derived from a compound closely related to this compound (perezone) with o-phenylenediamine (B120857) has been reported researchgate.net. This analysis provided evidence for the structure of the derivative, which in turn supported the structural assignment of the parent compound researchgate.net. X-ray diffraction data is typically collected on instruments like a Bruker D8 Venture diffractometer and processed using specialized software researchgate.net. The data allows for the determination of crystal parameters such as space group and unit cell dimensions researchgate.net.

Stereochemical Assignment and Absolute Configuration Determination

Stereochemistry concerns the three-dimensional arrangement of atoms in a molecule. For chiral molecules, determining the absolute configuration (R or S) at each stereocenter is essential chemistrytalk.orglibretexts.orgwikipedia.orglibretexts.org. While spectroscopic methods can provide some insights into relative stereochemistry (e.g., through NOE experiments in NMR iiserkol.ac.in), determining absolute configuration often requires techniques like X-ray crystallography with anomalous dispersion or chemical correlation with a compound of known absolute configuration wikipedia.orglibretexts.org. Optical rotation measurements can also provide a characteristic value for a chiral compound, although the sign of optical rotation does not directly correlate with absolute configuration researchgate.netwikipedia.orglibretexts.org.

For this compound, its stereochemistry and absolute configuration are critical aspects of its structural definition. The reported optical rotation values, such as [α]₅₈₉, [α]₅₇₈, and [α]₅₄₆, provide experimental evidence for its chirality researchgate.net. The determination of the absolute configuration at any stereocenters present in this compound would typically involve comparing experimental data (such as from X-ray crystallography of a suitable derivative or calculated spectroscopic properties) with theoretical predictions researchgate.net. In the context of the relationship between this compound and ent-perezone, stereochemical considerations are central to understanding their structural identity or isomerism researchgate.net.

Computational Approaches to Structural Confirmation and Conformational Dynamics

Computational chemistry methods, particularly Density Functional Theory (DFT), play an increasingly important role in complementing experimental data for structural elucidation and understanding molecular properties dergipark.org.tracs.orgmdpi.comresearchgate.net. DFT calculations can be used to predict spectroscopic parameters, analyze conformational preferences, and assess the relative stability of different isomers researchgate.netdergipark.org.trmdpi.comnih.govnih.gov.

Density Functional Theory (DFT) Calculations for Energetic Conformer Analysis

DFT calculations are widely used to optimize molecular geometries and calculate energies, providing insights into the most stable conformers of a molecule researchgate.netdergipark.org.trmdpi.comnih.gov. By exploring the potential energy surface, DFT can identify different low-energy conformations and their relative stabilities dergipark.org.trnih.gov. For this compound, DFT calculations can be employed to analyze its conformational landscape and determine the most energetically favorable three-dimensional arrangements researchgate.net. This is particularly relevant for flexible parts of the molecule.

Furthermore, DFT calculations can be used to predict spectroscopic properties, such as NMR chemical shifts and vibrational frequencies (for IR and Raman spectra), which can then be compared with experimental data to validate structural assignments researchgate.netacs.orgmdpi.comnih.gov. Studies comparing experimental ¹³C-NMR data of this compound (or a compound considered structurally related) with calculated values using different DFT functionals and basis sets (e.g., B3LYP/6-31g(d,p), MPW1PW91/6-31g(d,p), PBE1PBE/aug-cc-PVDZ) have been reported researchgate.net. A better agreement between experimental and calculated data for a proposed structure strengthens the confidence in the assigned structure researchgate.net. DFT calculations can also provide information about the electronic properties of the molecule, such as molecular orbitals and electrostatic potential nih.gov.

Interactive Table 3: Example of Comparison between Experimental and Calculated ¹³C NMR Chemical Shifts (Quinone Ring Carbons)

Carbon PositionExperimental δ (ppm)Calculated δ (ppm, B3LYP/6-31g(d,p))Difference (Experimental - Calculated)
C-1141.9142.5-0.6
C-2134.3133.80.5
C-3130.2129.90.3
C-4129.9130.5-0.6
C-5127.5127.00.5
C-6141.9142.3-0.4

The combination of experimental spectroscopic data (NMR, MS, IR), crystallographic analysis, and computational methods (DFT) provides a powerful approach for the comprehensive structural elucidation and stereochemical characterization of this compound.

Molecular Mechanics and Ab Initio Methods in Structural Validation

While molecular mechanics methods are widely used for conformational analysis and structural studies of organic molecules, the available research specifically detailing the structural validation of this compound has prominently featured the application of ab initio computational methods, particularly Density Functional Theory (DFT). aip.orgnih.gov

DFT calculations, in conjunction with the Gauge-Including Atomic Orbital (GIAO) method for predicting NMR chemical shifts, have been employed to computationally validate the proposed structure of this compound and to compare it with potential alternative structures, such as ent-perezone (2). aip.orgnih.gov This approach involves optimizing the molecular geometry using DFT and then calculating the theoretical 13C NMR chemical shifts for specific atoms, such as those in the quinone ring. aip.org

Studies have utilized different functional/basis set pairs for these calculations, including B3LYP/6-31g(d,p) and MPW1PW91/6-31g(d,p), as well as TPSSTPSS/cc-PVTZ and PBE1PBE/aug-cc-PVDZ for GIAO and CSGT methods. aip.org A multi-standard approach has been applied to calibrate the calculated chemical shifts, which can improve accuracy and reduce dependence on the level of theory used. aip.org

This application of DFT/GIAO calculations for NMR chemical shift prediction exemplifies how ab initio methods serve as a powerful tool for validating structural assignments made through experimental spectroscopic techniques, particularly when distinguishing between closely related isomers or tautomers.

Synthetic Strategies and Analog Development

Total Synthesis Approaches to a Chemical Scaffold

Total synthesis refers to the complete chemical synthesis of a complex molecule, often a natural product, from simple, commercially available starting materials. nih.govnih.gov This process is a cornerstone of organic chemistry, enabling the production of rare substances for biological testing and allowing for the creation of structural analogs. youtube.com

Stereoselective and Regioselective Synthetic MethodologiesIn the synthesis of complex three-dimensional molecules, controlling the spatial arrangement of atoms (stereochemistry) and the site of bond formation (regiochemistry) is critical.youtube.comkhanacademy.org

Stereoselective reactions preferentially form one stereoisomer over others. youtube.com

Regioselective reactions favor bond making or breaking at one particular position over other possible positions. ethz.chorganic-chemistry.org Achieving high levels of both stereoselectivity and regioselectivity is crucial for the efficient synthesis of a specific target molecule.

Design and Synthesis of Analogues and Derivatives

The design and synthesis of analogs involve systematically modifying the structure of a lead compound to improve its properties, such as potency, selectivity, or metabolic stability. nih.govresearchgate.netnih.gov

Parallel Synthesis and Combinatorial Chemistry for Compound Library GenerationParallel synthesis and combinatorial chemistry are high-throughput techniques used to rapidly generate large numbers of compounds, known as libraries.uniroma1.itnih.gov

Parallel synthesis involves conducting multiple reactions simultaneously in separate reaction vessels, allowing for the creation of a diverse set of individual compounds. researchgate.netyoutube.com

Combinatorial chemistry often uses a "mix and split" method to create vast libraries of compounds as mixtures, which can be screened for biological activity. imperial.ac.uk

Biosynthetic Pathway Elucidation and Chemoenzymatic Synthesis

Biosynthetic Pathway Elucidation This field of study aims to understand how nature produces complex molecules within living organisms. researchgate.net By identifying the genes and enzymes involved in a natural product's formation, scientists can potentially harness this biological machinery for their own purposes. nih.govresearchgate.netbiorxiv.orgnih.gov

Chemoenzymatic Synthesis This approach combines traditional organic chemistry methods with the use of biological catalysts (enzymes) to achieve specific chemical transformations. nih.gov Enzymes can offer exquisite selectivity and efficiency under mild reaction conditions, often outperforming conventional chemical reagents, especially for complex stereochemical challenges. rsc.orgnih.gov

Without specific research on "Rigidone," it is not possible to provide detailed research findings, data tables, or a list of related compound names as requested.

Investigation of Putative Biosynthetic Precursors and Enzymatic Steps

The precise biosynthetic pathway of this compound, a sesquiterpenoid found in organisms such as the octocoral Antillogorgia rigida and plants like Acourtia nana and Bidens andicola, has not yet been fully elucidated in scientific literature. However, based on its chemical structure, which consists of a modified hydroquinone (B1673460) ring and a ten-carbon side chain, a putative biosynthetic pathway can be proposed by drawing parallels with the well-established biosynthesis of other terpenoids. nih.govneliti.com

Terpenoids are a large and diverse class of naturally occurring organic chemicals derived from five-carbon isoprene (B109036) units. neliti.com The biosynthesis of these compounds universally begins with the synthesis of the isoprene precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). nih.govmdpi.com These precursors are generated through one of two primary pathways: the mevalonate (B85504) (MVA) pathway or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. nih.govmdpi.com

Given that this compound is a sesquiterpenoid (a C15 terpenoid), its biosynthesis would commence with the condensation of two molecules of IPP with one molecule of DMAPP to form the linear C15 precursor, farnesyl pyrophosphate (FPP). nih.govneliti.com This reaction is catalyzed by the enzyme farnesyl pyrophosphate synthase (FPPS).

The subsequent steps in the biosynthesis of this compound would likely involve the cyclization of FPP, a common strategy in the formation of the vast array of sesquiterpenoid carbon skeletons. This cyclization is typically initiated by the ionization of FPP and is catalyzed by a class of enzymes known as terpene synthases or cyclases. neliti.com The specific terpene synthase involved in this compound biosynthesis would dictate the initial carbocation intermediates and the subsequent rearrangements leading to the core cyclic structure of the molecule.

Following the formation of the initial carbon skeleton, a series of post-cyclization modifications, often referred to as "decorating steps," are anticipated to occur. These modifications are typically catalyzed by enzymes such as cytochrome P450 monooxygenases (CYP450s) and various transferases. nih.gov In the case of this compound, these enzymatic steps would be responsible for the introduction of the hydroxyl and carbonyl functionalities on the hydroquinone ring, as well as any other stereospecific modifications. The precise sequence and nature of these enzymatic reactions remain a subject for future research.

A summary of the generalized enzymatic steps likely involved in the biosynthesis of this compound is presented in the table below. It is important to note that this is a hypothetical pathway based on general terpenoid biosynthesis and not on specific experimental evidence for this compound.

Putative Enzymatic Step Enzyme Class Function in this compound Biosynthesis
Isoprene unit synthesisVariousProduction of IPP and DMAPP
Farnesyl pyrophosphate synthesisFarnesyl pyrophosphate synthase (FPPS)Condensation of IPP and DMAPP to form FPP
Sesquiterpenoid skeleton formationTerpene synthase/cyclaseCyclization of FPP to form the core cyclic structure
Oxidation reactionsCytochrome P450 monooxygenases (CYP450s)Introduction of hydroxyl and carbonyl groups
Functional group transfersTransferasesAddition or modification of other functional groups

Biocatalytic Approaches for this compound Synthesis or Modification

The application of biocatalysis for the synthesis or modification of this compound is an area with significant potential, though specific research on this compound is not yet available in the scientific literature. Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations and is often favored for its high selectivity, mild reaction conditions, and reduced environmental impact compared to traditional chemical synthesis. arizona.edu

For the de novo synthesis of this compound, a metabolic engineering approach in a microbial host such as Escherichia coli or Saccharomyces cerevisiae could be envisioned. This would involve the heterologous expression of the putative biosynthetic genes for this compound, including a terpene synthase and the necessary modifying enzymes like CYP450s. neliti.com The engineered microorganism would then be capable of producing this compound from simple carbon sources.

Alternatively, biocatalytic methods could be employed for the modification of a precursor molecule to yield this compound or its analogs. For instance, if a suitable biosynthetic intermediate of this compound could be produced in large quantities, specific enzymes could be used to perform the final synthetic steps. This approach, known as precursor-directed biosynthesis, combines chemical synthesis of an advanced intermediate with enzymatic transformations. nih.gov

Enzymes could also be utilized for the selective modification of the this compound molecule itself to create novel derivatives with potentially enhanced biological activities. For example, hydrolases could be used for the stereoselective acylation or deacylation of hydroxyl groups, while oxidoreductases could introduce new hydroxyl groups at specific positions.

The table below outlines potential biocatalytic strategies that could be explored for the synthesis and modification of this compound, based on established principles of biocatalysis.

Biocatalytic Strategy Description Potential Application for this compound
Metabolic EngineeringEngineering a microbial host to produce a target molecule from simple feedstocks.De novo synthesis of this compound by introducing the putative biosynthetic pathway into E. coli or yeast.
Precursor-Directed BiosynthesisSupplying a synthetic precursor to a biological system for enzymatic conversion to the final product.Conversion of a chemically synthesized this compound precursor to the final molecule using one or more isolated enzymes or a whole-cell system.
Chemoenzymatic SynthesisA synthetic strategy that combines both chemical and enzymatic steps.Using an enzymatic reaction to create a key chiral intermediate that is then used in a chemical synthesis route to this compound.
BiotransformationThe use of enzymes or whole cells to modify a specific substrate.Selective hydroxylation, glycosylation, or acylation of the this compound molecule to generate novel analogs.

Further research is required to identify the specific enzymes involved in the biosynthesis of this compound, which would be the first step towards developing targeted biocatalytic approaches for its synthesis and modification.

Investigation of Biological Activities and Molecular Mechanisms

In Vitro Bioactivity Screening Methodologies

In vitro bioactivity screening plays a crucial role in identifying potential therapeutic properties of chemical compounds and understanding their interactions with biological systems. These methodologies involve testing compounds in a controlled laboratory environment, often using cell lines, enzymes, or receptors.

Cell-Based Assays for Evaluating Biological Responses

Cell-based assays are widely used to assess the effects of compounds on living cells, providing insights into cellular responses such as viability, proliferation, signaling pathway modulation, and functional changes. In the context of Rigidone, one notable finding from initial bioactivity screening is its activity in the Macrophage Scavenger Receptor (MSR) assay. acs.org This indicates that this compound can elicit a biological response in cells expressing the Macrophage Scavenger Receptor. Detailed information regarding other specific cell-based assays utilized for the comprehensive evaluation of this compound's biological responses was not available in the consulted literature.

Enzyme Inhibition and Receptor Binding Assays

Enzyme inhibition and receptor binding assays are fundamental techniques used to determine if a compound can modulate the activity of specific enzymes or bind to particular receptors. These assays are crucial for identifying potential molecular targets and understanding the mechanism of action of a compound. While the reported activity of this compound in the Macrophage Scavenger Receptor (MSR) assay suggests an interaction with this receptor, implying a form of receptor binding or modulation, specific quantitative data from detailed enzyme inhibition assays or a broader range of receptor binding assays for this compound were not found in the examined search results. acs.org

Identification and Characterization of Molecular Targets

Identifying the specific molecular targets with which a compound interacts is essential for elucidating its mechanism of action and predicting its potential therapeutic applications. Molecular targets can include enzymes, receptors, ion channels, or other biomolecules. nih.gov

Ligand-Target Interaction Studies and Binding Affinity Determination

Ligand-target interaction studies aim to characterize the binding event between a compound (ligand) and its molecular target. This includes determining the specificity and strength of the interaction, often quantified by binding affinity metrics such as the dissociation constant (KD) or inhibition constant (Ki). malvernpanalytical.com The observed activity of this compound in the Macrophage Scavenger Receptor assay suggests a ligand-target interaction with MSR. acs.org However, detailed studies specifically characterizing the interaction of this compound with its molecular targets, including quantitative binding affinity data, were not available in the consulted search results. malvernpanalytical.com

Mechanistic Elucidation of Target Modulation (e.g., enzyme kinetics, receptor activation)

Understanding how a compound modulates the activity of its target, such as through enzyme kinetics or receptor activation/inhibition mechanisms, provides critical insights into its biological effects. frontiersin.org This involves detailed biochemical and biophysical studies. While this compound has shown activity in a biological assay related to the Macrophage Scavenger Receptor, detailed mechanistic studies elucidating precisely how this compound modulates the function of its target(s) at this level, such as through specific enzyme kinetic parameters or receptor activation/inhibition profiles, were not described in the retrieved information.

Molecular Mechanisms of Action at the Cellular Level

Investigating the molecular mechanisms of action at the cellular level involves understanding the cascade of events triggered by a compound's interaction with its target(s) that ultimately lead to the observed cellular response. This can involve studying downstream signaling pathways, cellular processes, and phenotypic changes. Based on the available information, this compound has demonstrated activity in the Macrophage Scavenger Receptor assay, indicating an effect on macrophage function. acs.org However, comprehensive details regarding the complete molecular mechanisms by which this compound exerts its effects at the cellular level, beyond its initial activity in the MSR assay, were not found in the consulted literature.

Analysis of Cellular Signaling Pathway Perturbations

Investigation of Specific Cellular Processes Influenced by this compound

This compound has been specifically investigated for its ability to influence macrophage scavenger receptor (MSR) activity. acs.orgnih.gov Macrophage scavenger receptors play a significant role in the uptake of modified low-density lipoprotein (LDL), contributing to the formation of foam cells, a key feature in the development of atherosclerotic lesions. acs.org Inhibiting MSR activity is considered a potential therapeutic strategy for preventing or regressing atherosclerosis by reducing the uptake of modified LDL. acs.org

During a search for novel biologically active compounds in an MSR assay, the extract of the gorgonian coral Pseudopterogorgia rigida showed activity. acs.orgnih.gov Bioassay-guided fractionation of this extract led to the isolation of this compound, among other compounds. acs.orgnih.gov this compound demonstrated inhibitory activity in the Macrophage Scavenger Receptor assay. acs.org

Research findings indicate that this compound exhibited an IC₅₀ of 5.6 µM in the MSR assay. acs.org Despite showing reasonable potency in this assay, this compound was found to be inactive in a subsequent functional assay and, therefore, was not pursued as an MSR lead compound in that particular study. acs.org

Data Table: this compound's Activity in Macrophage Scavenger Receptor Assay

Assay TypeTargetIC₅₀ (µM)Functional Assay Result
Macrophage Scavenger ReceptorMacrophage Scavenger Receptor5.6Inactive

This finding highlights this compound's interaction with MSRs at a certain concentration, although the lack of activity in a functional assay suggests that this interaction may not translate into a desired biological outcome in that specific context.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Pharmacophore Modeling for Activity Prediction and Design Principles

Pharmacophore modeling is a technique used to identify the essential features of a molecule that are required for its biological activity. These features, which can include hydrogen bond donors and acceptors, hydrophobic centers, and charged groups, are defined in three-dimensional space. ijpsonline.com, volkamerlab.org, nih.gov For Rigidone, pharmacophore modeling would involve identifying the spatial arrangement of its key functional groups that are critical for its interaction with a particular biological target. This model could then be used to predict the activity of other structurally related or even dissimilar compounds by screening databases for molecules that match the pharmacophore features. ijpsonline.com, volkamerlab.org, nih.gov This approach aids in the design of novel compounds with predicted activity profiles similar to or improved upon this compound's.

Computational Approaches to SAR and SPR Analysis

Computational methods play a significant role in modern SAR and SPR analysis, especially when experimental data is limited. Techniques such as molecular docking, molecular dynamics simulations, and Quantitative Structure-Activity Relationship (QSAR) modeling can provide insights into how this compound interacts with its targets and how its structure influences its properties. naturalproducts.net, routledge.com, nih.gov, azolifesciences.com

Molecular Docking: This method predicts the preferred orientation (binding pose) of this compound when it binds to a biological target, like a protein. By analyzing the interactions (e.g., hydrogen bonds, hydrophobic interactions) in the predicted binding pose, researchers can infer which parts of this compound's structure are important for binding affinity.

Molecular Dynamics Simulations: These simulations provide information about the dynamic behavior of this compound and its target over time, offering a more realistic view of their interaction compared to static docking studies. volkamerlab.org This can help understand the flexibility of this compound and how it adapts to the binding site.

QSAR Modeling: QSAR methods aim to build mathematical models that correlate structural descriptors of a series of compounds (including this compound) with their biological activities or properties. wikipedia.org, routledge.com By calculating various descriptors that represent this compound's electronic, steric, and lipophilic properties, a QSAR model could potentially predict its activity or property values based on the relationships derived from a dataset of related compounds. umass.edu

Studies employing computational techniques, including pharmacophore modeling, molecular docking, and dynamics simulations, have been used to analyze marine natural products, a class that can include compounds structurally related to this compound, to understand their interactions with biological targets. naturalproducts.net These methods can be applied to this compound to gain deeper insights into its SAR and SPR.

Computational and Cheminformatics Research

Molecular Modeling and Simulation in Ligand-Target Interactions

Molecular modeling and simulation techniques are employed to study the three-dimensional structure of molecules and their interactions with biological targets. These methods provide insights into binding affinities, conformational changes, and the dynamics of molecular complexes.

Molecular Docking Simulations for Binding Mode Prediction

Molecular Dynamics (MD) Simulations for Conformational Dynamics of Ligand-Target Complexes

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecular systems over time, including the conformational changes of ligands and their target complexes acs.orgresearchgate.nettandfonline.comnih.gov. These simulations can reveal the stability of binding poses predicted by docking and the flexibility of the interacting molecules. While MD simulations are valuable for understanding the nuances of ligand-target interactions nih.gov, specific detailed research findings on molecular dynamics simulations involving Rigidone (PubChem CID 642462) were not found in the conducted searches. The search results discuss MD simulations in general or in the context of other compounds or systems acs.orgresearchgate.nettandfonline.comnih.govnih.govsigmaaldrich.comsigmaaldrich.com.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling aims to build predictive models that correlate the chemical structure of a set of compounds with their biological activity. These models can help in identifying structural features important for activity and in designing novel compounds with improved properties scispace.com. Based on the conducted searches, specific published QSAR studies focused on this compound (PubChem CID 642462) were not identified.

Virtual Screening and De Novo Design of Novel Chemical Entities

Virtual screening involves computationally sifting through large databases of chemical compounds to identify potential hits with desired properties or predicted activity against a target medchemexpress.commedchemexpress.comnih.gov. De novo design, on the other hand, involves computationally designing novel molecular structures from scratch based on specific criteria, such as binding site characteristics scispace.complos.orgnih.govnih.govbiorxiv.org. While these methods are integral to modern drug discovery scispace.com, specific research detailing the virtual screening or de novo design efforts involving this compound (PubChem CID 642462) was not found in the conducted searches.

Cheminformatics Database Analysis and Data Mining for Related Bioactive Compounds

Cheminformatics involves the use of computational techniques to handle, analyze, and interpret chemical data researchgate.net. Database analysis and data mining can reveal relationships between chemical structures and biological activities, identify similar compounds, and explore chemical space researchgate.net. This compound (PubChem CID 642462) is registered in chemical databases such as PubChem and ChEMBL nih.govebi.ac.ukontosight.ai. While its presence in these databases indicates it is a known chemical entity that can be included in cheminformatics analyses, specific detailed research findings focusing on extensive cheminformatics database analysis and data mining centered around this compound (PubChem CID 642462) to identify related bioactive compounds were not prominently featured in the conducted searches. Some studies utilized cheminformatics tools for structural similarity analysis when comparing compounds, including imidocarb (B33436) dipropionate, in the context of antiparasitic activity researchgate.netmdpi.comnih.gov.

Advanced Analytical Method Development and Research Applications

Development of High-Throughput Analytical Techniques for Rigidone Detection and Quantification in Research Samples

High-throughput analytical techniques are designed to rapidly process a large number of samples, which is particularly valuable in various research settings, including drug discovery and biological screening mt.com. These techniques often involve automation and miniaturization to accelerate processes and increase productivity mt.com. Common platforms in analytical chemistry that can be adapted for high-throughput analysis include chromatography coupled with mass spectrometry (GC-MS, LC-MS), and various spectroscopic methods ku.dklu.se.

For a compound like this compound, developing high-throughput methods for its detection and quantification in research samples would typically involve optimizing parameters such as sample preparation, separation conditions (if chromatography is used), and detection methods to achieve speed, sensitivity, and specificity. Sample preparation steps, such as automated solid phase extraction (SPE) or liquid-liquid extraction, can be integrated into high-throughput workflows ku.dk. Detection is often achieved using mass spectrometry, which provides high sensitivity and the ability to identify compounds based on their mass-to-charge ratio and fragmentation patterns ku.dklu.semdpi.com.

The goal is to enable rapid screening or analysis of this compound in numerous experimental samples, which could include biological matrices (e.g., cell lysates, tissue extracts) or reaction mixtures. While the specific high-throughput methods developed and applied to this compound are not detailed in the search results, the principles of high-throughput analysis in analytical chemistry involve streamlining these steps to handle large sample volumes efficiently mt.comnih.govnih.govmedrxiv.org.

Method Validation for Purity Assessment and Identity Confirmation in Research Studies

Method validation is a critical process to establish the reliability and suitability of analytical methods for their intended applications globalresearchonline.neteirgenix.com. It ensures that methods are robust, accurate, and capable of consistently producing valid results globalresearchonline.net. For research studies involving this compound, validating analytical methods for purity assessment and identity confirmation is crucial for ensuring the quality and reliability of the research findings.

Key validation parameters for purity assessment typically include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) eirgenix.com. Specificity ensures that the method can accurately measure this compound in the presence of other components that may be present in the sample, such as impurities or matrix components eirgenix.comich.org. Purity tests aim to accurately state the content of impurities in a sample ich.org.

Identity confirmation is typically achieved by comparing a property of the sample, such as a spectrum or chromatographic behavior, to that of a reference standard ich.org. Techniques like mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy are commonly used for identity confirmation in research ku.dkuhasselt.be. Method validation for identity ensures that the analytical procedure can unequivocally confirm the presence of this compound.

While specific validation data for this compound in research studies were not found, the general principles of method validation outlined by guidelines emphasize the need to demonstrate that an analytical procedure meets its objectives for parameters like identity and purity ich.orgeuropa.eu.

Application of this compound as a Chemical Probe in Biological Systems

Chemical probes are small molecules used as tools to perturb and study biological processes universiteitleiden.nlmdpi.com. They are designed to selectively interact with specific biological targets, such as enzymes or receptors, to help researchers understand the target's role in complex living systems universiteitleiden.nlpromega.com. High-quality chemical probes are crucial for obtaining meaningful biological data and play a central role in basic research and drug discovery promega.comnih.gov.

The application of a compound like this compound as a chemical probe in biological systems would involve using it to selectively modulate the activity of a specific protein or pathway and observing the resulting biological effects. This requires the probe to have high affinity and selectivity for its intended target, good cellular potency, and a known mechanism of action promega.com.

Research using chemical probes can involve various biological systems, including cell cultures and animal models universiteitleiden.nl. By using this compound as a chemical probe, researchers could potentially investigate the function of its target(s), elucidate biological pathways, and explore potential therapeutic implications universiteitleiden.nlnih.gov.

While the specific applications of this compound as a chemical probe in biological systems are not detailed in the search results, the general approach involves using the compound to interrogate biological systems and gain insights into molecular mechanisms universiteitleiden.nlmdpi.comutdallas.edu. The success of a chemical probe application relies heavily on the probe's quality, including its selectivity and on-target activity promega.comnih.gov.

Q & A

Basic Research Questions

Q. How can I formulate a focused research question for studying Rigidone’s biochemical mechanisms?

  • Methodological Answer : Use the PICOT framework (Population, Intervention/Indicator, Comparison, Outcome, Time) to structure your question. For example:

  • Population: Specific cell lines or model organisms exposed to this compound.
  • Intervention: Dosage ranges or administration methods of this compound.
  • Comparison: Control groups treated with a placebo or alternative compound.
  • Outcome: Quantitative measures (e.g., enzyme inhibition rates, cytotoxicity).
  • Time: Duration of exposure and observation periods.
    This approach ensures specificity and alignment with experimental objectives .

Q. What strategies are effective for conducting a literature review on this compound’s existing studies?

  • Methodological Answer :

  • Categorize sources into themes: synthesis methods, pharmacological effects, or mechanistic studies. Use tools like Zotero or EndNote to organize references.
  • Identify gaps : Look for inconsistencies in reported data (e.g., conflicting IC50 values) or understudied applications (e.g., this compound in neurodegenerative models).
  • Prioritize peer-reviewed journals and avoid non-academic sources like .

Q. How do I select appropriate data collection methods for this compound’s in vitro assays?

  • Methodological Answer :

  • Quantitative : Use high-throughput screening (HTS) for dose-response curves, validated with techniques like LC-MS for compound purity verification.
  • Qualitative : Pair HTS with transcriptomic or proteomic profiling to explore mechanistic pathways.
  • Validation : Include triplicate experiments and negative/positive controls to address variability .

Advanced Research Questions

Q. How can I optimize experimental design to address contradictions in this compound’s reported efficacy across studies?

  • Methodological Answer :

  • Meta-analysis : Aggregate data from multiple studies (e.g., IC50 values, assay conditions) into a comparative table (Table 1).

  • Controlled variables : Standardize parameters like solvent type (DMSO vs. aqueous), temperature, and cell passage number.

  • Statistical reconciliation : Apply ANOVA or Bayesian models to identify confounding factors (e.g., batch effects in cell cultures) .

    Table 1 : Comparative Analysis of this compound’s Efficacy in Published Studies

    StudyIC50 (μM)Assay TypeSolventCell Line
    A12.3HTSDMSOHEK293
    B8.7FluorometricAqueousHeLa
    C15.9ELISADMSOSH-SY5Y

Q. What methodologies are recommended for resolving conflicting data on this compound’s metabolic stability?

  • Methodological Answer :

  • In vitro-in vivo correlation (IVIVC) : Compare hepatic microsome assays (e.g., human vs. rodent) with pharmacokinetic studies.
  • Isotope labeling : Use 14C^{14}C-labeled this compound to track metabolite formation via mass spectrometry.
  • Machine learning : Train models on existing ADME (Absorption, Distribution, Metabolism, Excretion) datasets to predict stability under varying pH or enzymatic conditions .

Q. How can interdisciplinary approaches enhance this compound’s mechanistic studies?

  • Methodological Answer :

  • Structural biology : Perform X-ray crystallography or cryo-EM to map this compound’s binding sites on target proteins.
  • Computational chemistry : Use molecular dynamics simulations to predict conformational changes upon ligand binding.
  • Cross-validation : Integrate findings with phenotypic assays (e.g., apoptosis markers) to confirm mechanistic hypotheses .

Methodological Rigor and Reproducibility

Q. What steps ensure reproducibility in synthesizing and characterizing this compound?

  • Methodological Answer :

  • Detailed protocols : Document reaction conditions (e.g., solvent purity, catalyst ratios) and purification steps (e.g., HPLC gradients).
  • Analytical validation : Provide 1H^1H-NMR, 13C^{13}C-NMR, and HRMS data for novel derivatives. For known compounds, cite literature spectra.
  • Deposit raw data : Use repositories like Zenodo or Figshare to share chromatograms and spectral files .

Q. How do I address ethical considerations in this compound’s preclinical research?

  • Methodological Answer :

  • Animal studies : Follow ARRIVE guidelines for reporting in vivo experiments, including sample size justification and humane endpoints.
  • Data transparency : Disclose conflicts of interest and negative results to avoid publication bias.
  • Institutional review : Obtain approval from ethics committees for studies involving human-derived samples .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.